molecular formula C10H15ClN2O3 B4721094 1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride

1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B4721094
M. Wt: 246.69 g/mol
InChI Key: JBPPZJHYZHEUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride is an organic compound with the molecular formula C10H14N2O3·HCl. This compound is characterized by the presence of a nitrophenyl group, a methylamino group, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-8(13)6-11-7-9-3-2-4-10(5-9)12(14)15;/h2-5,8,11,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPZJHYZHEUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=CC=C1)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride typically involves the reaction of 3-nitrobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 3-nitrobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Condensation: Aldehydes, ketones, acid catalysts.

Major Products Formed:

    Reduction: 1-[(3-Aminophenyl)methylamino]propan-2-ol.

    Substitution: 1-[(3-Nitrophenyl)methylamino]propan-2-yl chloride.

    Condensation: Schiff bases or imines.

Scientific Research Applications

1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the amino and hydroxyl groups can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(Methylamino)-1-phenylpropan-1-ol
  • 1-[(3-Aminophenyl)methylamino]propan-2-ol
  • 3-(Dimethylamino)-1-propanol

Comparison: 1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(3-Nitrophenyl)methylamino]propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.